

Clinical Application Notes for Paxalisib Combination Therapy

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Compound Focus: Paxalisib

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The **paxalisib**-pembrolizumab-chemotherapy protocol represents a rational combination strategy designed to overcome immunotherapy resistance and suppress metastatic spread in mTNBC.

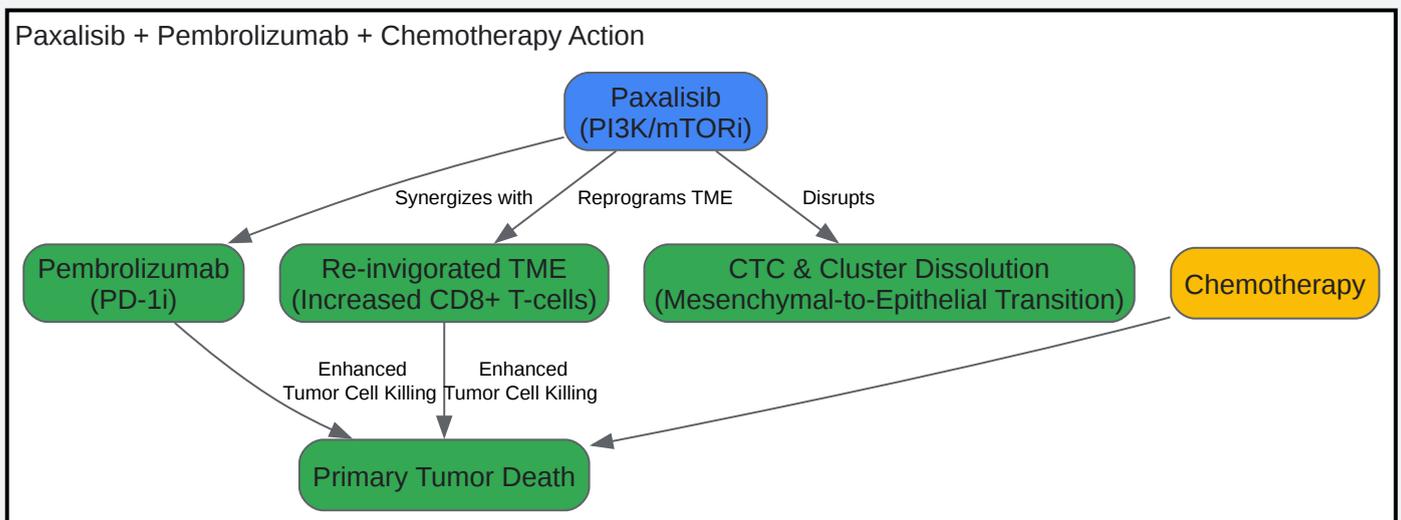
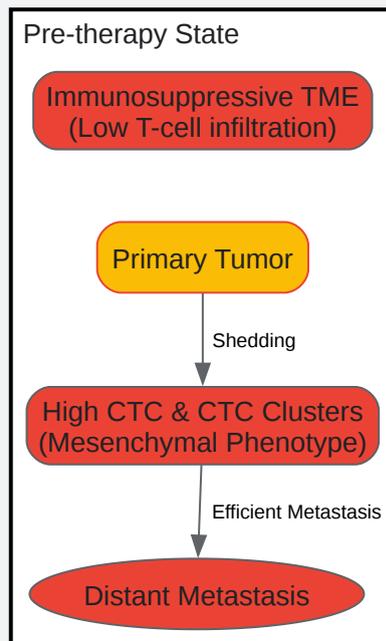
- Rationale and Mechanism of Action:** The regimen synergistically targets multiple pathways. **Paxalisib**, a brain-penetrant dual PI3K/mTOR inhibitor, counters the frequently upregulated PI3K pathway in TNBC, which is linked to proliferation, metastasis, and drug resistance [1] [2]. Preclinical studies demonstrate that dual PI3K/mTOR inhibition, unlike PI3K blockade alone, is necessary to disrupt aggressive phenotypes and reverse immunosuppression [2]. It remodels the tumor microenvironment by increasing CD4+ and CD8+ T-cell infiltration and modulates epigenetic regulators like EZH2 to potentially enhance tumor visibility to the immune system [1] [2]. This creates a foundation for synergy with the PD-1 checkpoint inhibitor pembrolizumab.
- Key Efficacy Findings:** Early data, while preliminary, are encouraging. The table below summarizes reported outcomes from a phase 1b trial and an expanded-access case study.

Study Description	Reported Efficacy Outcomes	Biomarker & Translational Findings
Phase 1b Trial (First Patient) [1]	>50% reduction in total CTCs and CTC clusters after first 21-day cycle [1].	Remaining CTCs showed reduced mesenchymal phenotype [1].

Study Description	Reported Efficacy Outcomes	Biomarker & Translational Findings
Expanded-Access Case [3] [4]	86% reduction in overall tumor burden on imaging after 3 weeks of therapy [3] [4].	Aligned with preclinical rationale for combining paxalisib with checkpoint blockade [3] [4].

- **Targeting Metastatic Dissemination:** A central action of this regimen is the rapid suppression of **Circulating Tumor Cell (CTC) clusters**. CTC clusters are highly efficient metastatic precursors, up to 100 times more potent at seeding new tumors than single CTCs [1]. Their presence correlates with poor prognosis. The observed sharp decline in CTC clusters suggests **paxalisib** may play a key role in disrupting this critical step in metastasis [1] [5].

The following diagram illustrates the proposed mechanism of action of the **paxalisib** combination therapy and its effect on the tumor microenvironment and CTCs:



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Clinical Protocol Summary (Phase 1b Trial ACTRN12624001340527)

This ongoing company-sponsored phase 1b study is evaluating **paxalisib**-based combinations in patients with advanced breast cancer [3] [6].

- **Trial Arms and Dosing:** The study includes two main arms. **Arm B** specifically investigates the **paxalisib**-pembrolizumab-chemotherapy combination in metastatic TNBC.

Trial Arm	Patient Population	Intervention & Dosing (21-Day Cycles)
Arm B [3] [6]	Recurrent/metastatic TNBC; PD-L1 CPS ≥ 10 ; no prior PD-1/PD-L1 therapy.	Cohort 1: Paxalisib 15 mg QD + Pembrolizumab 200 mg (Day 1) + Chemo. Cohort 2: Paxalisib 30 mg QD + Pembrolizumab 200 mg (Day 1) + Chemo. Arm A [3] [6]
	HER2-negative mBC; germline BRCA mutation; prior chemo in metastatic setting.	Cohort 1: Paxalisib 15 mg QD + Olaparib 300 mg BID (28-day cycles). Cohort 2: Paxalisib 30 mg QD + Olaparib 300 mg BID (28-day cycles). *Chemotherapy: Nanoparticle albumin-bound (nab)-paclitaxel, or gemcitabine/carboplatin per standard of care. Treatment continues for up to 12 months [3] [6].

- **Key Eligibility Criteria:** Participants must be ≥ 18 years with life expectancy > 12 weeks, ECOG status 0 or 1, and have adequate hematologic, renal, and hepatic function [6].
- **Study Objectives:** The table below outlines the primary and secondary endpoints.

Endpoint Type	Measures
Primary [3]	Safety and tolerability (incidence of adverse events, dose-limiting toxicities).

| **Secondary** [3] | **Efficacy:** ORR, PFS, OS, DoR, TTR, TTP, CBR. **Biomarker:** CTC/cluster dynamics, immune signature. |

Experimental Protocols for Translational Research

For researchers investigating the mechanistic basis of this therapy, here are methodologies for key assays based on the cited studies.

- **Circulating Tumor Cell (CTC) Analysis:** This protocol is used to monitor pharmacodynamic effects in clinical trials [1] [5].
 - **Sample Collection:** Collect peripheral blood samples from patients at baseline and serially during treatment (e.g., pre-dose, Day 1 of each subsequent cycle). Use blood collection tubes with preservatives to stabilize cells.
 - **CTC Enrichment and Staining:** Enrich CTCs from whole blood using a negative depletion strategy (e.g., CD45+ immune cell removal) or positive selection (e.g., EpCAM-based platforms). Fix cells, permeabilize, and stain with fluorescently-labeled antibodies. A typical panel includes:
 - **Pan-Cytokeratin (CK)** to identify epithelial-derived tumor cells.
 - **CD45** to exclude hematopoietic cells.
 - **DAPI** to identify intact nuclei.
 - **Vimentin or other markers** to assess mesenchymal phenotype [1].
 - **Imaging and Quantification:** Analyze stained samples using automated fluorescence microscopy or a comparable imaging platform. Identify **CTCs** as CK+/CD45-/DAPI+ cells. Define **CTC clusters** as groups of two or more contiguous CTCs. Quantify the absolute counts and proportions of single CTCs and clusters, as well as the expression levels of mesenchymal markers.
- **Ex Vivo CTC Cluster Disruption Assay:** This method assesses the direct effect of **paxalisib** on patient-derived CTC clusters [5].
 - **Sample Processing:** Isolate CTCs from patient blood samples, preferably from those with high cluster burden.
 - **Drug Treatment:** Culture the isolated cells in the presence of **paxalisib** at a clinically relevant concentration (e.g., 1-10 μ M) or a vehicle control for 24-72 hours.
 - **Endpoint Analysis:** After incubation, fix the cells and stain for CTC markers. The primary endpoint is the **percentage of CTC clusters (≥ 3 cells) that are completely disrupted** into single cells or smaller clusters compared to the control group. Immunofluorescence analysis can confirm phenotypic changes.

Research Considerations and Future Directions

While early data is promising, this protocol is still under clinical investigation. Key points for researchers to note:

- **Preliminary Nature of Data:** The compelling efficacy signals (86% tumor reduction, >50% CTC suppression) are from a very limited number of patients [1] [3]. The ongoing phase 1b trial will provide critical data on safety and efficacy across a broader cohort.
- **Biomarker Development:** The correlation of CTC/cluster kinetics with long-term clinical outcomes (PFS, OS) is a key exploratory aim of the current trial [1]. Validating these as predictive biomarkers could guide patient selection.
- **Expanding Applications:** Preclinical and *ex vivo* data suggest the mechanism of **paxalisib** in disrupting CTC clusters may extend beyond TNBC to other aggressive cancers, such as HER2-positive breast cancer [5].

Conclusion

The combination of **paxalisib**, pembrolizumab, and chemotherapy represents a novel, mechanistically grounded strategy for mTNBC. Its potential to rapidly suppress metastasis-initiating CTC clusters and reverse immunosuppression addresses critical clinical challenges. Researchers should closely follow the ongoing phase 1b trial (ACTRN12624001340527), which will deliver essential data on the regimen's safety, optimal dosing, and biomarker correlates, ultimately determining its future in clinical development.

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